molecular formula C9H9NOS B2575820 2-(Thiophene-3-carbonyl)butanenitrile CAS No. 1156898-73-5

2-(Thiophene-3-carbonyl)butanenitrile

Cat. No.: B2575820
CAS No.: 1156898-73-5
M. Wt: 179.24
InChI Key: YGJFXIXFSCZHAI-UHFFFAOYSA-N
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Description

Contextualization within Thiophene (B33073), Carbonyl, and Nitrile Chemistry

The chemical behavior of 2-(Thiophene-3-carbonyl)butanenitrile is fundamentally dictated by the interplay of its constituent functional groups.

Thiophene: As a five-membered aromatic heterocycle containing a sulfur atom, thiophene is a well-established pharmacophore in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. encyclopedia.pubpharmaguideline.com The thiophene ring in this compound can undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing nature of the carbonyl group. pharmaguideline.com The metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive metabolites, a factor that is of significant interest in drug development. acs.org

Carbonyl Group: The ketone functionality serves as a key reactive center in the molecule. It can participate in a variety of nucleophilic addition reactions, providing a handle for further molecular elaboration. The carbonyl group's polarity and ability to act as a hydrogen bond acceptor are crucial for potential interactions with biological macromolecules.

Nitrile Group: The cyano group (-C≡N) is a versatile functional group in organic synthesis. ebsco.com It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions. ebsco.comresearchgate.net In medicinal chemistry, the nitrile group can act as a bioisostere for other functional groups and can enhance a molecule's metabolic stability and binding affinity to target proteins. researchgate.net

The juxtaposition of the carbonyl and nitrile groups on the butanenitrile backbone creates a β-ketonitrile-like structure, which can exhibit interesting tautomeric and reactive properties.

Historical Trajectories of Analogous Butanenitrile Scaffolds in Organic Synthesis

Butanenitrile and its derivatives have long been valuable building blocks in organic synthesis. The butanenitrile scaffold provides a flexible four-carbon chain that can be readily functionalized. Historically, the synthesis of butanenitriles has been achieved through various methods, including the nucleophilic substitution of halogenoalkanes with cyanide salts, a reaction that effectively extends the carbon chain. libretexts.org

The development of methods for introducing functional groups at the α- and β-positions of the butanenitrile chain has been a significant area of research. For instance, the α-carbon to the nitrile group can be deprotonated to form a carbanion, which can then react with various electrophiles. This reactivity has been exploited in the synthesis of a wide array of more complex molecules. Compounds with structures analogous to this compound, featuring a carbonyl group at the β-position to the nitrile, are of particular interest due to their potential as precursors for the synthesis of various heterocyclic systems.

Current Research Landscape and Definitive Knowledge Gaps Pertaining to this compound

A comprehensive review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While extensive research exists on thiophene-containing compounds, β-ketonitriles, and butanenitrile derivatives in general, dedicated studies on the synthesis, reactivity, and potential applications of this particular molecule are notably absent.

The primary knowledge gaps include:

Optimized Synthetic Routes: There is a lack of published, high-yield, and scalable synthetic methods specifically for this compound.

Advanced Spectroscopic and Structural Characterization: Detailed advanced spectroscopic data (e.g., 2D NMR, advanced mass spectrometry) and single-crystal X-ray diffraction data for this compound are not readily available. Such data are crucial for a complete understanding of its three-dimensional structure and electronic properties.

Mechanistic Studies of Biological Activity: While the individual functional groups suggest potential biological activity, there are no published studies investigating the mechanistic basis of any such activity for the title compound.

Exploration of Chemical Reactivity: A systematic investigation of the reactivity of this compound, exploring the interplay of its three functional groups, has not been reported.

Research Aims and Significance of Investigating this compound

The investigation of this compound is significant for several reasons and is guided by the following research aims:

To Develop Novel Synthetic Methodologies: The synthesis of this molecule presents an opportunity to develop and optimize new synthetic strategies for constructing multifunctional compounds.

To Expand the Chemical Space for Drug Discovery: Given the established pharmacological importance of thiophenes and nitriles, this compound represents a novel scaffold for the design and synthesis of new potential therapeutic agents. nih.govresearchgate.net

To Probe Fundamental Chemical Principles: Studying the reactivity of this molecule can provide deeper insights into the chemical interactions between the thiophene, carbonyl, and nitrile functional groups within the same molecular framework.

To Provide a Platform for Further Derivatization: this compound can serve as a versatile intermediate for the synthesis of a diverse library of more complex molecules with potential applications in materials science and medicinal chemistry.

The exploration of this compound and its derivatives could lead to the discovery of new chemical entities with unique properties and functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophene-3-carbonyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFXIXFSCZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Thiophene 3 Carbonyl Butanenitrile

Retrosynthetic Analysis of the 2-(Thiophene-3-carbonyl)butanenitrile Framework

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, readily available starting materials. amazonaws.comresearchgate.net For this compound, the most logical disconnection is the carbon-carbon bond between the carbonyl group and the α-carbon of the nitrile. This bond is strategically broken because it corresponds to a reliable forward reaction: the acylation of a nitrile carbanion.

This disconnection, denoted as (C-CO), leads to two synthons: a butanenitrile carbanion (a nucleophile) and a thiophene-3-carbonyl cation (an electrophile). The corresponding chemical reagents for these synthons are butanenitrile and an activated thiophene-3-carboxylic acid derivative, such as thiophene-3-carbonyl chloride. Both of these precursors are generally accessible. Thiophene-3-carbonyl chloride can be synthesized from thiophene-3-carboxylic acid, a commercially available compound. mdpi.comresearchgate.net Butanenitrile is also a common starting material. This retrosynthetic pathway represents an efficient and convergent approach to the target molecule.

Classical Synthetic Routes to the this compound Core

Classical syntheses for molecules like this compound typically rely on well-established, multi-step reactions that build the carbon framework through the formation of key bonds.

While the Knoevenagel condensation is a powerful method for forming carbon-carbon double bonds, typically by reacting an active methylene (B1212753) compound with a carbonyl group, its direct application to synthesize the saturated keto-nitrile this compound is not straightforward. nih.govorientjchem.org The Knoevenagel reaction produces an α,β-unsaturated product, which would require a subsequent reduction step to yield a structure analogous to the target molecule. orientjchem.org

A more direct classical approach, suggested by the retrosynthetic analysis, is the acylation of a nitrile. This involves the deprotonation of butanenitrile at the α-position using a strong base to form a nucleophilic carbanion, which then attacks an electrophilic thiophene-3-carbonyl derivative.

The term "cyclization" in this context likely refers to the synthesis of the thiophene (B33073) ring itself, which is a common preliminary step. The Gewald reaction is a well-known and versatile method for synthesizing 2-aminothiophenes from a ketone or aldehyde, elemental sulfur, and an activated nitrile. nih.govnih.gov While the target molecule is not a 2-aminothiophene, related cyclization strategies can be employed to construct the core thiophene ring from acyclic precursors. nih.gov For instance, copper-promoted cyclization of S-containing alkyne derivatives can yield substituted thiophenes. nih.gov

The success of the proposed acylation route hinges on the preparation and reactivity of key intermediates.

Thiophene-3-carbonyl chloride : This is the primary electrophilic intermediate. It is typically synthesized by treating thiophene-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comresearchgate.net The resulting acyl chloride is highly reactive towards nucleophiles. Studies on the reaction of similar acyl chlorides, like thiophene-2-carbonyl chloride, with organometallic reagents have shown that the reaction conditions are critical to achieving high yields of the desired ketone. bohrium.com

Butanenitrile Carbanion : This nucleophilic intermediate is generated in situ by treating butanenitrile with a strong, non-nucleophilic base. Common bases for this transformation include lithium diisopropylamide (LDA), sodium hydride (NaH), or sodium amide (NaNH₂). The choice of base and solvent is crucial to ensure efficient deprotonation without undesirable side reactions.

Optimizing reaction conditions is essential for maximizing the yield and purity of the target compound. scribd.com For the acylation of the butanenitrile carbanion, several parameters must be carefully controlled.

ParameterCondition/ReagentEffect on Yield and Selectivity
Base Strong, non-nucleophilic bases like LDA or NaH are preferred.Prevents self-condensation of the nitrile and side reactions. The stoichiometry of the base is critical to ensure complete formation of the carbanion.
Solvent Anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether are typically used.These solvents effectively solvate the metal cation of the base without reacting with the carbanion intermediate.
Temperature The reaction is usually conducted at low temperatures (e.g., -78 °C to 0 °C).Low temperatures help to control the reactivity of the carbanion, minimizing side reactions and improving the selectivity of the acylation.
Addition Order Adding the acyl chloride to the solution of the nitrile carbanion is generally preferred.This maintains a low concentration of the electrophile, reducing the risk of double acylation or other side reactions.

By carefully tuning these conditions, the synthesis can be optimized to favor the formation of this compound with high efficiency.

Modern and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.

Applying green chemistry principles to the synthesis of this compound involves reconsidering the methods used to create both the thiophene ring and the nitrile functionality.

Sustainable Thiophene Synthesis: Traditional methods for thiophene synthesis can involve harsh reagents and solvents. Modern approaches offer greener alternatives. For example, a copper-mediated halocyclization reaction using sodium halides as the halogen source can produce halogenated thiophenes in an environmentally friendly solvent like ethanol, with high yields under mild conditions. nih.gov Such methods eliminate the need for harsh solvents and toxic cyclizing agents. nih.gov

Sustainable Nitrile Synthesis: The nitrile group is a valuable functional group, but its synthesis often involves highly toxic cyanide salts. rsc.org Modern, cyanide-free methods provide safer and more sustainable alternatives. rsc.org

The van Leusen Reaction : This reaction uses p-toluenesulfonylmethyl isocyanide (TosMIC) as a nitrile transfer reagent to convert ketones into nitriles. This approach avoids the direct use of cyanide and can be adapted to continuous flow processes, which enhances safety and scalability. rsc.org

Biocatalysis : While often used for nitrile hydrolysis, biocatalysts like nitrile hydratases demonstrate the potential of enzymatic transformations in nitrile chemistry. researchgate.net Developing biocatalytic routes for nitrile formation could represent a significant advancement in green chemistry.

Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous flow processing represents a significant advancement in the manufacturing of fine chemicals, offering improved safety, consistency, and scalability. For the production of this compound, the principles of flow chemistry can be applied to the key reaction steps, such as the acylation of a nitrile anion with a thiophene-3-carbonyl electrophile.

Continuous flow reactors, typically micro or meso-scale tubular reactors, provide superior heat and mass transfer compared to traditional batch reactors. This enhanced control over reaction parameters is crucial for managing potentially exothermic reactions and minimizing the formation of byproducts. The high surface-area-to-volume ratio in these reactors allows for rapid heating and cooling, enabling reactions to be performed at higher temperatures and pressures than would be safe in a batch process, often leading to significantly reduced reaction times.

A hypothetical continuous process for this compound could involve pumping a stream of butyronitrile (B89842) and a strong base, such as an alkali metal alkoxide, through a static mixer to generate the carbanion. This stream would then converge with a solution of a thiophene-3-carbonyl precursor, for instance, an ester or acid chloride, in a heated reaction coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the length of the coil, allowing for optimization of the reaction yield and purity. Subsequent in-line quenching and purification steps, such as liquid-liquid extraction and solvent swapping, can also be integrated into the continuous flow setup, leading to a streamlined and automated production process. The potential advantages of such a system are summarized in the table below.

Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of this compound

ParameterConventional Batch ProcessingContinuous Flow Processing
Heat Transfer Limited by vessel surface area, potential for hotspotsExcellent, high surface-area-to-volume ratio
Mass Transfer Dependent on stirring efficiencyEfficient mixing through diffusion and advection
Safety Handling of large quantities of reactive intermediatesSmall reaction volumes at any given time, enhanced safety
Scalability Requires larger reactors, can be non-linear"Scale-out" by running multiple reactors in parallel
Reaction Time Potentially hoursCan be reduced to minutes
Process Control Manual or semi-automatedFully automated with in-line analytics

Enantioselective and Diastereoselective Synthesis of Chiral Analogs of this compound

The development of chiral analogs of this compound is of interest for their potential applications in medicinal chemistry and materials science, where specific stereoisomers often exhibit distinct biological activities or physical properties. The synthesis of such compounds requires the use of enantioselective or diastereoselective methods to control the formation of new stereocenters.

Enantioselective Synthesis:

For the creation of a single stereocenter, for example at the alpha-position to the nitrile group, several asymmetric catalytic strategies could be envisioned. One approach is the enantioselective alkylation of a precursor, 2-(thiophene-3-carbonyl)acetonitrile, using an ethylating agent in the presence of a chiral phase-transfer catalyst. Alternatively, the asymmetric hydrogenation of an unsaturated precursor containing a carbon-carbon double bond adjacent to the nitrile or ketone could be achieved using a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. The choice of catalyst and reaction conditions would be critical in achieving high enantiomeric excess (ee).

Diastereoselective Synthesis:

When synthesizing analogs with multiple stereocenters, both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry must be controlled. For instance, introducing a substituent on the thiophene ring or the butyronitrile chain could create a second stereocenter. A diastereoselective approach might involve the reaction of a chiral precursor, where the existing stereocenter directs the stereochemical outcome of a subsequent reaction. For example, the alkylation of a chiral enolate derived from a derivative of this compound could proceed with high diastereoselectivity.

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule, guide the stereoselective formation of a new stereocenter, and then be removed. For example, a chiral amine could be used to form a chiral enamine intermediate, which then undergoes diastereoselective alkylation.

The table below outlines some potential strategies for the asymmetric synthesis of chiral analogs.

Table 2: Potential Strategies for Asymmetric Synthesis of Chiral Analogs

StrategyDescriptionTarget StereochemistryKey Components
Asymmetric Alkylation Enantioselective addition of an ethyl group to a pronucleophile.Single stereocenterChiral phase-transfer catalyst, ethylating agent
Asymmetric Hydrogenation Reduction of a C=C double bond using a chiral catalyst.Single or multiple stereocentersChiral Rh or Ru phosphine complexes, H₂
Chiral Auxiliary Temporary incorporation of a chiral moiety to direct a stereoselective reaction.Single or multiple stereocentersEvans auxiliaries, chiral amines
Organocatalysis Use of small chiral organic molecules to catalyze an enantioselective transformation.Single stereocenterChiral amines, thioureas, or phosphoric acids

The successful implementation of these advanced synthetic methodologies would enable the efficient and controlled production of this compound and its structurally diverse chiral analogs, paving the way for their further investigation in various scientific fields.

Chemical Reactivity and Transformation Pathways of 2 Thiophene 3 Carbonyl Butanenitrile

Reactivity of the Nitrile Group in 2-(Thiophene-3-carbonyl)butanenitrile

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. This polarity allows it to participate in a wide array of chemical transformations.

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles. libretexts.org This reaction is analogous to nucleophilic additions to carbonyl groups, initially forming an sp²-hybridized imine anion intermediate. libretexts.org

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine salt. chemistrysteps.com For instance, the reaction with a Grignard reagent would proceed via nucleophilic attack on the nitrile carbon, followed by acidic workup to yield a new ketone, expanding the carbon skeleton.

Similarly, reduction of the nitrile can be achieved via nucleophilic addition of a hydride ion (H⁻). Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the nitrile all the way to a primary amine (R-CH₂NH₂). libretexts.org The reaction involves an initial hydride attack to form an imine anion, which then undergoes a second hydride addition. Subsequent protonation with water furnishes the primary amine. libretexts.org

The presence of a ketone group β- to the nitrile functionality makes this compound an excellent substrate for various cyclization reactions, leading to the formation of diverse heterocyclic systems. These intramolecular or multicomponent reactions often utilize the nitrile group as an electrophilic center or as a precursor to a reactive intermediate.

One of the most significant transformations is the Gewald reaction , a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgderpharmachemica.com In a typical Gewald synthesis, a ketone, an α-cyanoester (or in this case, a β-ketonitrile), and elemental sulfur condense in the presence of a base. wikipedia.orgorganic-chemistry.org For this compound, the internal ketone and the activated methylene (B1212753) group adjacent to the nitrile can react with sulfur and an amine base to potentially form a new, fused thiophene (B33073) ring, although the classical Gewald reaction involves an external ketone.

More pertinently, the compound is a key precursor for synthesizing thieno[2,3-b]pyridine derivatives. These fused heterocyclic systems are of significant interest in medicinal chemistry. researchgate.net The synthesis often involves the condensation of the active methylene group (alpha to the nitrile) with a suitable reagent, followed by intramolecular cyclization where the nitrile nitrogen attacks an electrophilic center, or an amino group derived from the nitrile participates in ring closure. For example, treatment with reagents can lead to the formation of a pyridine (B92270) ring fused to the starting thiophene core. sciforum.netnih.gov

Reaction Type Reactants Key Intermediate/Mechanism Product Class
Gewald-type ReactionElemental Sulfur, Amine BaseKnoevenagel condensation followed by sulfur addition and ring closure. wikipedia.orgSubstituted 2-Aminothiophenes
Thieno[2,3-b]pyridine SynthesisMalononitrile (B47326), BaseThorpe-Ziegler cyclization or related condensation-cyclization sequence.2-Amino-3-cyanothieno[2,3-b]pyridines
Pyrimidine AnnulationFormamide, POCl₃Condensation followed by intramolecular cyclization onto the nitrile group.Thieno[2,3-d]pyrimidines

This table presents potential cyclization pathways for this compound based on established reactions for related β-ketonitriles.

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous conditions, with the final product depending on the reaction conditions. libretexts.org

Acid-catalyzed hydrolysis involves heating the nitrile under reflux with a strong acid like hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. The initial product is a primary amide, which, under continued heating in acidic conditions, is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.comlibretexts.org

Alkaline hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The intermediate amide is subsequently hydrolyzed to a carboxylate salt and ammonia. chemistrysteps.com To obtain the free carboxylic acid, the resulting mixture must be acidified in a separate step. libretexts.org

In addition to chemical methods, enzymatic hydrolysis using nitrile hydratases and amidases offers a milder alternative for converting nitriles to amides or acids, which can be advantageous for sensitive substrates. lookchem.comresearchgate.net

Transformations at the Carbonyl Functionality in this compound

The ketone group is another major site of reactivity, characterized by its electrophilic carbon and nucleophilic oxygen. It readily undergoes addition, reduction, and oxidation reactions.

The carbonyl group of this compound can be selectively reduced.

Reduction to Alcohol: The ketone can be reduced to a secondary alcohol, yielding 2-(1-hydroxy-1-(thiophen-3-yl)ethyl)butanenitrile. This is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, typically used in alcoholic solvents. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although it would also reduce the nitrile group simultaneously to a primary amine. libretexts.org

Deoxygenation: The complete removal of the carbonyl oxygen to form a methylene group (a deoxygenation reaction) can be accomplished through several methods.

Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (NH₂NH₂), followed by heating with a strong base (like KOH) in a high-boiling solvent. libretexts.org

Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone. This method is suitable for substrates that are stable in strong acidic conditions. libretexts.org

Reaction Reagent(s) Product Functional Group Notes
Reduction to AlcoholNaBH₄, MeOHSecondary AlcoholSelective for the ketone; nitrile group is unaffected.
Reduction to Alcohol & AmineLiAlH₄, then H₂OSecondary Alcohol & Primary AmineReduces both ketone and nitrile functionalities. libretexts.org
DeoxygenationNH₂NH₂, KOH, heat (Wolff-Kishner)Methylene (-CH₂-)Basic conditions; nitrile may be susceptible to hydrolysis. libretexts.org
DeoxygenationZn(Hg), conc. HCl (Clemmensen)Methylene (-CH₂-)Acidic conditions; thiophene ring is generally stable. libretexts.org

This table summarizes common reduction reactions applicable to the carbonyl group of this compound.

Oxidation of the ketone is less common but can be achieved using peroxy acids in a Baeyer-Villiger oxidation . This reaction would insert an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, converting the ketone into an ester.

Aromatic and heteroaromatic ketones, upon absorption of UV light, can be promoted to an excited state, enabling them to participate in unique photochemical reactions. core.ac.uk The carbonyl group in this compound can potentially undergo such transformations.

A notable example is the Paternò-Büchi reaction , which is a [2+2] photocycloaddition between an excited carbonyl compound and an alkene (or another unsaturated system) to form a four-membered oxetane (B1205548) ring. core.ac.uk Thiophene and its derivatives have been shown to act as the unsaturated partner in this reaction with excited ketones like benzophenone. core.ac.uk It is plausible that under photochemical conditions, intermolecular cycloaddition could occur if an alkene is present.

Furthermore, photoreduction of the ketone can occur in the presence of a hydrogen donor, such as isopropyl alcohol. This process typically involves the excited ketone abstracting a hydrogen atom, leading to the formation of a ketyl radical, which can then dimerize to form a pinacol (B44631) or be further reduced to a secondary alcohol.

Condensation Reactions at the Carbonyl Site

The carbonyl group in this compound serves as a key site for condensation reactions, behaving as a typical ketone. It can react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in extending the molecular framework and synthesizing more complex derivatives.

One of the primary reactions is the aldol (B89426) condensation , where the carbonyl group reacts with an enolate. In a mixed aldol condensation, this compound can react with an aldehyde that cannot form an enolate itself, such as an aromatic aldehyde. libretexts.org This reaction is typically base-catalyzed and often followed by dehydration to yield an α,β-unsaturated carbonyl compound, a chalcone (B49325) analogue. libretexts.org The Claisen-Schmidt reaction is a specific example of this type of condensation between a ketone and an aromatic aldehyde under more forcing conditions (excess base and heat). libretexts.org

Another significant condensation reaction is the Knoevenagel condensation . This involves the reaction of the carbonyl group with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base like ammonium acetate. mdpi.com This reaction pathway is crucial for the synthesis of various heterocyclic and polyfunctional compounds.

The McMurry reaction offers a pathway for the reductive coupling of the carbonyl group. nih.gov Using low-valent titanium reagents, two molecules of this compound can be coupled to form a symmetrical alkene. nih.gov This reaction proceeds through a pinacol intermediate. nih.gov

The table below summarizes potential condensation reactions at the carbonyl site.

Reaction NameReagent/ConditionsProduct Type
Claisen-Schmidt Condensation Aromatic aldehyde, strong base (e.g., NaOH, KOH), heatα,β-Unsaturated ketone (Chalcone analogue)
Knoevenagel Condensation Active methylene compound (e.g., malononitrile), weak base (e.g., piperidine, NH₄OAc)α,β-Unsaturated dinitrile or cyanoester
Wittig Reaction Phosphonium ylide (R₃P=CR'R'')Alkene
McMurry Coupling Low-valent titanium (e.g., TiCl₃/LiAlH₄)Symmetrical alkene

Reactivity of the Thiophene Ring System within this compound

The thiophene ring is an electron-rich aromatic system, making it susceptible to various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The substituent at the 3-position significantly influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns on the Thiophene Ring

The thiophene ring is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.com Substitution typically occurs preferentially at the C2 (α) position. However, in this compound, the 3-position is occupied by an electron-withdrawing carbonyl group. This group deactivates the thiophene ring towards electrophilic attack by pulling electron density away from the ring system. libretexts.org

The deactivating effect of the 3-carbonyl group influences the position of further substitution. It deactivates the adjacent C2 and C4 positions most strongly. Consequently, electrophilic attack is directed primarily to the C5 position, which is furthest from the deactivating group and retains the highest relative electron density. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation.

Table of Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Reaction Reagent Predicted Major Product
Nitration HNO₃/H₂SO₄ 2-(5-Nitrothiophene-3-carbonyl)butanenitrile
Bromination Br₂/FeBr₃ 2-(5-Bromothiophene-3-carbonyl)butanenitrile

| Acylation | RCOCl/AlCl₃ | 2-(5-Acylthiophene-3-carbonyl)butanenitrile |

Transition Metal-Catalyzed Cross-Coupling Reactions on Thiophene Derivatives

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings. For these reactions to occur on the thiophene ring of this compound, a leaving group such as a halogen (Br, I) or a triflate is typically required. Assuming a halogenated derivative (e.g., 2-(5-bromothiophene-3-carbonyl)butanenitrile) is used as a substrate, a variety of coupling reactions can be employed.

Suzuki Coupling: This palladium-catalyzed reaction couples the halo-thiophene derivative with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base. rsc.orgresearchgate.net

Stille Coupling: In this reaction, a palladium catalyst facilitates the coupling of the halo-thiophene with an organostannane reagent. rsc.org

Sonogashira Coupling: This involves the palladium- and copper-cocatalyzed reaction of a halo-thiophene with a terminal alkyne. rsc.org

Nickel-Catalyzed Coupling: Nickel complexes can also catalyze cross-coupling reactions, sometimes offering different reactivity or being more cost-effective than palladium. acs.orgresearchgate.net

These reactions provide a versatile means to introduce aryl, heteroaryl, alkyl, and alkynyl groups onto the thiophene ring, enabling the synthesis of a wide array of complex molecules. researchgate.netmdpi.com

Oxidative and Reductive Transformations of the Thiophene Moiety

The sulfur atom in the thiophene ring can undergo oxidation, although the ring itself is relatively stable. nih.gov Oxidation with reagents like hydrogen peroxide or peracids (e.g., m-CPBA) can lead to the formation of thiophene-S-oxides and subsequently thiophene-1,1-dioxides. researchgate.net These oxidized species are highly reactive. Thiophene-S-oxides are generally unstable and can act as dienes in Diels-Alder reactions, often dimerizing rapidly. nih.govresearchgate.net

Conversely, the thiophene ring can be reduced. Catalytic hydrogenation can lead to the complete saturation of the ring, yielding the corresponding tetrahydrothiophene (B86538) derivative. This transformation requires specific catalysts and conditions to overcome the aromatic stability of the thiophene ring. researchgate.net

Alpha-Carbon Reactivity of this compound

Enolate Chemistry and Alkylation/Acylation at the α-Position

The carbon atom situated between the carbonyl group and the nitrile group (the α-carbon) is highly activated. The proton attached to this carbon is significantly acidic due to the electron-withdrawing effects of both adjacent functional groups, which stabilize the resulting conjugate base (an enolate). numberanalytics.com

This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate anion. bham.ac.uk The choice of base and reaction conditions can be crucial. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are commonly used to achieve complete and irreversible enolate formation. bham.ac.ukmsu.edu

Once formed, the enolate is a potent nucleophile and can react with a wide range of electrophiles. bham.ac.uk

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group at the α-position. msu.edu

Acylation: Reaction with acylating agents like acyl chlorides or anhydrides introduces an acyl group, leading to the formation of a β-dicarbonyl compound derivative.

This reactivity at the α-carbon provides a straightforward method for introducing further complexity and functionality into the molecule. nih.govprinceton.edu

Table of α-Carbon Functionalization Reactions:

Reaction Type Electrophile Base Product
Alkylation Alkyl halide (R-X) LDA, NaH α-Alkylated product
Acylation Acyl chloride (RCOCl) LDA, NaH α-Acylated product

| Aldol Addition | Aldehyde/Ketone | Et₃N, NaOH | α-(β-hydroxyalkyl) product |

Rearrangement and Isomerization Pathways of this compound

The chemical structure of this compound, featuring a thiophene ring, a ketone, and a nitrile group, allows for several potential rearrangement and isomerization pathways. These transformations can be induced by various stimuli, including light and changes in the chemical environment. The primary pathways relevant to this molecule are photochemical isomerization of the thiophene ring and keto-enol tautomerism of the β-ketonitrile moiety.

Photochemical Isomerization of the Thiophene Ring

Thiophene and its derivatives are known to undergo photochemical isomerization upon ultraviolet (UV) irradiation. researchgate.netnetsci-journal.com This process typically involves the rearrangement of the atoms within the five-membered ring, leading to the formation of positional isomers. For instance, studies on 2-arylthiophenes have demonstrated a clean and irreversible photoinduced rearrangement to 3-arylthiophenes. researchgate.net This transformation is believed to proceed through a high-energy intermediate, such as a Dewar thiophene, followed by the re-aromatization to a more stable isomeric form.

Theoretical studies on the photochemical isomerization of substituted thiophenes, including model systems like 2-cyanothiophene, suggest that these reactions proceed via a conical intersection on the potential energy surface. researchgate.netnih.gov This mechanism provides a pathway for the efficient conversion of the electronically excited molecule back to the ground state, resulting in either the starting material or an isomerized product.

For this compound, it is plausible that UV irradiation could induce a similar rearrangement of the thiophene-3-carbonyl moiety to a thiophene-2-carbonyl derivative. This would involve the migration of the carbonyl-butanenitrile substituent from the 3-position to the 2-position of the thiophene ring. However, specific experimental studies on the photochemical behavior of this compound have not been extensively reported, and the quantum yields and specific conditions for such a rearrangement are not known.

Keto-Enol Tautomerism

The β-ketonitrile functional group in this compound allows for the existence of two tautomeric forms: the keto form and the enol form. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and in this case, the interconversion involves the migration of a proton and the shifting of double bonds. libretexts.org

The equilibrium between the keto and enol forms is a dynamic process and can be influenced by several factors, most notably the solvent. masterorganicchemistry.comnih.gov In general, polar aprotic solvents tend to favor the keto form, while non-polar solvents can shift the equilibrium towards the enol form. nih.gov This is because the enol form can be stabilized by intramolecular hydrogen bonding, a factor that is more significant in non-polar environments. The position of the keto-enol equilibrium can be investigated using spectroscopic techniques such as 1H-NMR and UV-Visible spectroscopy. nih.gov

Recent research has also explored the possibility of controlling keto-enol equilibria using light. chemrxiv.org For example, a diarylethene derivative incorporating a β-ketoester was shown to undergo reversible photoenolization. Upon irradiation with UV light, the equilibrium shifted towards the enol form, and this process could be reversed with visible light. While this has not been specifically demonstrated for this compound, it suggests a potential pathway for the controlled isomerization of its β-ketonitrile moiety.

The table below illustrates the hypothetical solvent-dependent keto-enol tautomeric equilibrium for this compound, based on the general behavior of β-ketonitriles.

SolventPolarityPredominant TautomerHypothetical Keto:Enol Ratio
Chloroform (CHCl₃)Non-polarEnol30:70
Methanol (CH₃OH)Polar proticKeto85:15
Dimethyl Sulfoxide (DMSO)Polar aproticKeto95:5

This table is representative and based on the known behavior of similar compounds; specific experimental data for this compound is not available.

Advanced Spectroscopic and Crystallographic Investigations of 2 Thiophene 3 Carbonyl Butanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy serves as a powerful tool for the definitive structural confirmation of 2-(thiophene-3-carbonyl)butanenitrile. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each magnetically active nucleus within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the thiophene (B33073) ring. The H2 and H5 protons typically appear as multiplets, while the H4 proton shows a distinct signal. The methine proton (α- to the carbonyl and nitrile groups) would likely appear as a triplet, coupled to the adjacent methylene (B1212753) protons. The methylene (-CH₂) protons of the ethyl group are expected to be diastereotopic and may appear as a complex multiplet, while the terminal methyl (-CH₃) protons would present as a triplet.

In the ¹³C NMR spectrum, the carbonyl carbon is characteristically deshielded, appearing in the downfield region. The nitrile carbon signal is also distinctive, though typically found further upfield than the carbonyl carbon. numberanalytics.com The carbons of the thiophene ring would resonate in the aromatic region, with their specific shifts influenced by the carbonyl substituent. The aliphatic carbons of the butanenitrile chain would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom/GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiophene H28.2 - 8.4-
Thiophene H47.4 - 7.6-
Thiophene H57.6 - 7.8-
Thiophene C2-130 - 135
Thiophene C3-135 - 140
Thiophene C4-125 - 130
Thiophene C5-127 - 132
Carbonyl (C=O)-190 - 195
Methine (α-CH)4.0 - 4.235 - 40
Nitrile (C≡N)-115 - 120
Methylene (-CH₂)1.9 - 2.120 - 25
Methyl (-CH₃)1.0 - 1.210 - 15

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the methine proton and the methylene protons of the ethyl group, as well as the couplings between the adjacent protons on the thiophene ring (H4 and H5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal (e.g., H2, H4, H5, α-CH, -CH₂, -CH₃) to its corresponding carbon atom (C2, C4, C5, α-C, -CH₂, -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations would be expected from the H2 and H4 protons to the carbonyl carbon and the C3 carbon of the thiophene ring. Similarly, the α-CH proton should show correlations to the carbonyl carbon and the nitrile carbon.

The molecule possesses rotational freedom around the single bond connecting the thiophene ring and the carbonyl group. Dynamic NMR (DNMR) studies can provide insight into the energetic barriers associated with this rotation. At low temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers. rsc.org

A significant conformational phenomenon observed in many thiophene-3-carbonyl derivatives is "ring flip disorder," where two forms exist that differ by a 180° rotation about the C3–C=O bond. mdpi.comproquest.com This dynamic process can be studied in solution using variable-temperature NMR to determine the activation energy of the interconversion between conformers.

Vibrational Spectroscopy (FTIR, Raman) for Detailed Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of the functional groups within the molecule.

The spectrum of this compound is dominated by the characteristic vibrations of its three main functional moieties:

Nitrile (C≡N): The nitrile group gives rise to a sharp, intense absorption band in the infrared spectrum, typically in the 2260–2220 cm⁻¹ region. numberanalytics.comspectroscopyonline.com This band is often weak in the Raman spectrum. Its precise frequency is sensitive to the local electronic environment. researchgate.netnih.gov

Carbonyl (C=O): The carbonyl stretching vibration produces one of the most intense bands in the IR spectrum, generally appearing between 1700 and 1660 cm⁻¹. spectroscopyonline.com Conjugation with the thiophene ring lowers the frequency compared to a simple aliphatic ketone. orgchemboulder.comlibretexts.org This vibration is also typically strong in the Raman spectrum.

Thiophene Ring: The thiophene ring exhibits several characteristic vibrational modes. C=C stretching vibrations are typically observed in the 1550–1400 cm⁻¹ region. globalresearchonline.netmdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. iosrjournals.org In-plane and out-of-plane C-H bending deformations occur at lower frequencies. The C-S stretching modes of the thiophene ring are usually found in the 850-600 cm⁻¹ range. iosrjournals.org

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
ThiopheneC-H stretch3100 - 3000Medium-WeakMedium
AliphaticC-H stretch3000 - 2850Medium-StrongMedium
NitrileC≡N stretch2260 - 2220Sharp, StrongWeak
CarbonylC=O stretch1685 - 1660StrongStrong
ThiopheneC=C stretch1550 - 1400Medium-StrongStrong
AliphaticCH₂/CH₃ bend1470 - 1370MediumMedium

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition (C₉H₉NOS). Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to elucidate the structure by analyzing the resulting fragment ions.

The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.org For this compound, two main α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the thiophene ring, leading to the formation of a thienyl radical and a [CH(CH₂CH₃)CN]CO⁺ cation.

Cleavage of the bond between the carbonyl carbon and the butanenitrile moiety, which is the more likely pathway. This results in the formation of a stable thienoyl cation (C₄H₃SCO⁺) and a butanenitrile radical. whitman.eduyoutube.com

The thienoyl cation is a highly probable and stable fragment that would likely represent the base peak in the mass spectrum. Further fragmentation of this ion could involve the loss of carbon monoxide (CO) to yield a C₄H₃S⁺ ion.

Table 3: Predicted Major Mass Fragments and m/z Values
Fragment IonProposed StructurePredicted m/z
Molecular Ion [M]⁺˙[C₉H₉NOS]⁺˙179.04
α-cleavage product[C₅H₃OS]⁺ (Thienoyl cation)111.99
Loss of CO from thienoyl[C₄H₃S]⁺83.00
α-cleavage product[C₄H₆NCO]⁺96.05

Single-Crystal X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of closely related thiophene-3-carbonyl derivatives provides significant insight into its expected solid-state characteristics. mdpi.comresearchgate.net

A key feature observed in the crystal structures of numerous thiophene-3-carbonyl derivatives is the phenomenon of "ring flip disorder." mdpi.comproquest.comresearchgate.net This occurs when the molecule crystallizes with the thiophene ring oriented in two different positions, related by a 180° rotation around the C(3)-C(carbonyl) bond. The crystallographic data is often refined as a mixture of these two orientations, with specific occupancy factors for each position. mdpi.com This disorder indicates a very low energetic barrier to rotation around this bond in the solid state.

The crystal packing would likely be stabilized by various intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, and potentially π-π stacking interactions between the thiophene rings of adjacent molecules.

Table 4: Typical Crystallographic Parameters for a Thiophene-3-carbonyl Moiety
ParameterDescriptionTypical Value
C2-C3 Bond LengthThiophene ring bond~1.38 Å
C3-C4 Bond LengthThiophene ring bond~1.42 Å
C3-C(carbonyl) Bond LengthBond connecting ring to carbonyl~1.46 Å
C=O Bond LengthCarbonyl double bond~1.21 Å
C2-C3-C4 Bond AngleAngle within the thiophene ring~112.5°
C4-C3-C(carbonyl) Bond AngleAngle defining substituent position~121.0°
C2-C3-C(carbonyl) Bond AngleAngle defining substituent position~126.5°
Crystal System-Orthorhombic, Monoclinic, etc.
Space Group-Varies (e.g., Pbca, P2₁/c)

Data derived from analogous structures like thiophene-3-carbonyl chloride. mdpi.comresearchgate.net

Molecular Conformation and Intermolecular Interactions in the Crystal Lattice

The molecular conformation of this compound is expected to be significantly influenced by the rotational flexibility around the C3-C(carbonyl) bond of the thiophene ring. Studies on various thiophene-3-carbonyl derivatives have revealed a common phenomenon known as "ring flip disorder". researchgate.netmdpi.com This occurs where two conformations, differing by an approximate 180° rotation about the single bond connecting the carbonyl group to the thiophene ring, co-exist within the crystal lattice. mdpi.com This suggests that the energy barrier for this rotation is relatively low, allowing for conformational flexibility.

The planarity of the thiophene ring is a key feature, though minor distortions can be introduced by bulky substituents. The butanenitrile and carbonyl substituents will adopt specific orientations relative to this ring to minimize steric hindrance and maximize favorable intermolecular contacts.

For instance, in the crystal structure of thiophene-3-carbonyl chloride, a related compound, the molecule exhibits this characteristic ring flip disorder. researchgate.netmdpi.com The arrangement in the unit cell is dictated by a complex interplay of weak intermolecular forces. researchgate.net Similarly, other derivatives show patterns of dimers, chains, or more complex networks stabilized by hydrogen bonding and other weak interactions. researchgate.net

Table 1: Expected Bond Lengths and Angles for this compound based on Analogous Structures

ParameterExpected Value Range
C=O Bond Length1.18 - 1.22 Å
C-C (thiophene ring)1.37 - 1.45 Å
C-S (thiophene ring)1.70 - 1.74 Å
C≡N Bond Length1.13 - 1.16 Å
C-C-C (butane chain)1.52 - 1.55 Å
Thiophene Ring Angles~108 - 113°
C-C=O Angle~120 - 128°
O=C-C Angle~114 - 120°

Note: The data in this table is generalized from published crystal structures of various thiophene-3-carbonyl derivatives and is intended to be illustrative of the expected geometry for this compound.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a primary directional force in the supramolecular assembly of thiophene derivatives. While this compound lacks classical hydrogen bond donors like O-H or N-H groups, it can participate in weaker C–H···O and C–H···N hydrogen bonds. The hydrogen atoms on the thiophene ring and the butanenitrile chain can act as donors, while the carbonyl oxygen and the nitrile nitrogen atom are effective acceptors.

The formation of these weak hydrogen bonds can lead to the assembly of molecules into well-defined supramolecular motifs. For example, C–H···O interactions involving the carbonyl group frequently lead to the formation of centrosymmetric dimers or one-dimensional chains. The nitrile group, with its localized electron density, is also a potent hydrogen bond acceptor, potentially forming C–H···N interactions that can link molecules into more extended networks.

In the broader family of thiophene-3-carbonyl compounds, hydrogen bonding is a recurring theme. For instance, thiophene-3-carboxylic acid forms hydrogen-bonded dimers. researchgate.net Other derivatives with amide or amine functionalities exhibit extensive hydrogen bonding networks that dictate their crystal packing. researchgate.net The interplay of these various hydrogen bonds, along with other non-covalent forces, results in the final supramolecular architecture, which can range from simple one-dimensional chains to complex three-dimensional frameworks. The specific assembly for this compound would depend on the subtle balance of these interactions in the solid state.

Table 2: Potential Intermolecular Interactions and Supramolecular Motifs

Interaction TypeDonorAcceptorCommon Supramolecular Motif
C–H···OC-H (thiophene, butane)C=ODimer, Chain
C–H···NC-H (thiophene, butane)C≡NChain, Sheet
π-π StackingThiophene RingThiophene RingStacked Columns
C–H···SC-HS (thiophene)Chain, Layer

Note: This table outlines the plausible intermolecular interactions and resulting supramolecular motifs for this compound based on the known crystal engineering principles of related compounds.

Computational and Theoretical Studies on 2 Thiophene 3 Carbonyl Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electron distribution, which are crucial for predicting chemical behavior and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 2-(Thiophene-3-carbonyl)butanenitrile, a DFT study would provide a detailed picture of its three-dimensional shape and electronic landscape.

The first step in a DFT study is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the lowest energy arrangement, corresponding to the most stable molecular structure. This process yields precise data on bond lengths, bond angles, and dihedral (torsional) angles. Such calculations have been performed on numerous related thiophene-carbonyl compounds, revealing insights into the planarity and conformational preferences of the thiophene (B33073) ring relative to the carbonyl group. For this compound, this would clarify the orientation of the butanenitrile and carbonyl moieties with respect to the thiophene ring.

Beyond geometry, DFT calculations map out electronic properties such as the molecular electrostatic potential (MEP). The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the oxygen of the carbonyl group and the nitrogen of the nitrile group would be expected to be electron-rich, while the carbonyl carbon would be electron-poor.

Below is a hypothetical data table showing the kind of optimized geometric parameters a DFT study would yield for the molecule.

ParameterAtom Pair/Triplet/QuartetHypothetical Optimized Value
Bond Lengths (Å) C=O (Carbonyl)1.22
C-C (Carbonyl-Thiophene)1.48
C≡N (Nitrile)1.16
C-CN (Butanenitrile)1.47
Bond Angles (°) ** O=C-C (Thiophene)121.5
C-C-C (Thiophene-Butanenitrile)119.0
C-C≡N (Butanenitrile)178.0
Dihedral Angle (°) **O=C-C=C (Thiophene Ring)15.0

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. wuxibiology.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates that the molecule is more reactive. wuxibiology.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiophene ring, while the LUMO would likely be centered on the electron-withdrawing carbonyl and nitrile groups. libretexts.orgmdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

A hypothetical table of these descriptors for this compound is provided below.

ParameterHypothetical Value (eV)
EHOMO-6.85
ELUMO-1.95
Energy Gap (ΔE) 4.90
Ionization Potential (I)6.85
Electron Affinity (A)1.95
Electronegativity (χ)4.40
Chemical Hardness (η)2.45
Chemical Softness (S)0.204
Electrophilicity Index (ω)3.95

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum calculations are excellent for static, single-molecule properties in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., a solvent).

An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion. This would reveal the preferred three-dimensional shapes (conformers) of the molecule and the energy barriers for rotating around its single bonds, such as the bond connecting the thiophene ring to the carbonyl group. Such studies on similar thiophene-carbonyl derivatives have shown that "ring flip" disorder can occur, where the thiophene ring can rotate 180 degrees. researchgate.netscholarsresearchlibrary.com

Furthermore, by placing the molecule in a simulated box of solvent molecules (like water or an organic solvent), MD can be used to study solvation effects. These simulations show how solvent molecules arrange themselves around the solute and how this interaction influences the solute's conformational preferences and stability. This is crucial for understanding how the molecule behaves in a realistic chemical environment, as solvent interactions can stabilize or destabilize certain conformers.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Transition State Characterization and Reaction Coordinate Mapping

For any proposed reaction involving this compound, computational methods can be used to identify the transition state (TS)—the highest energy point along the reaction pathway that separates reactants from products. By characterizing the geometry and energy of the TS, chemists can understand the structural requirements for the reaction to occur.

The reaction coordinate, or the minimum energy path from reactants to products, can be mapped. This involves calculating the energy of the system at various points along the reaction pathway. For instance, in a potential synthetic reaction, this would show how the reactant molecules approach each other, how bonds are broken and formed in the transition state, and how the final products separate. A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Energetic Profiles of Synthetic and Degradative Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a complete energetic profile (or reaction energy diagram) can be constructed. This profile provides critical quantitative data about the reaction:

Activation Energy (Ea): The energy difference between the reactants and the transition state. A high activation energy implies a slow reaction rate.

Reaction Energy (ΔErxn): The net energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (requires energy).

For this compound, one could investigate potential synthetic routes or predict its degradation pathways. For example, a study could model the intramolecular abstraction of a gamma-hydrogen by the carbonyl oxygen, a process known as a Norrish Type II reaction, which proceeds through a six-membered cyclic transition state. A computational study would determine the activation energy for this process, thus predicting its likelihood compared to other potential reaction pathways.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Cheminformatics and QSAR studies have proven to be powerful tools in the exploration of thiophene-based compounds. These computational approaches correlate variations in the chemical structure of molecules with their biological activities, providing predictive models that can guide further drug discovery efforts.

Predictive Modeling for Mechanistic Biological Activity

A notable area of investigation for derivatives sharing the thiophene-3-carbonitrile scaffold, which is structurally related to this compound, has been their potential as inhibitors of the MurF enzyme. This enzyme is crucial for the biosynthesis of peptidoglycan in the bacterial cell wall, making it an attractive target for the development of novel antibacterial agents.

A significant 3D-QSAR study focused on a series of thiophene-3-carbonitrile-based MurF inhibitors has provided deep insights into their mechanism of action. nih.gov This research led to the development of a robust predictive model for the inhibitory activity of these compounds.

The study involved the generation of a five-feature pharmacophore model based on a dataset of 48 inhibitors with a wide range of IC50 values. The resulting 3D-QSAR model demonstrated excellent statistical significance, indicating its high predictive power. nih.gov

Statistical Parameters of the 3D-QSAR Model for MurF Inhibitors

Parameter Value Description
0.978 Coefficient of determination, indicating a strong correlation between the predicted and actual activities.
0.8835 Cross-validation coefficient, confirming the model's robustness and predictive ability.

| Pearson-r | 0.9406 | Pearson correlation coefficient, further supporting the strong linear relationship in the model. |

This table summarizes the key statistical validation parameters of the 3D-QSAR model developed for thiophene-3-carbonitrile-based MurF inhibitors. nih.gov

The predictive model was further validated using an external dataset, confirming its utility in forecasting the biological activity of new derivatives. Molecular docking and molecular dynamics simulations complemented the QSAR study, revealing that van der Waals forces and non-polar solvation energies are the primary drivers for the binding of these ligands to the active site of the MurF enzyme. nih.gov

The findings from these computational models are crucial for understanding the structure-activity relationships of this class of compounds. They highlight the specific structural modifications that can enhance or diminish the inhibitory activity against the MurF enzyme. This knowledge is invaluable for the rational design of novel thiophene-based antibacterial candidates with improved efficacy.

Biological and Pharmacological Explorations of 2 Thiophene 3 Carbonyl Butanenitrile and Its Derivatives: Mechanistic in Vitro Focus

In Vitro Enzyme Inhibition Studies

While no enzyme inhibition data exists for 2-(Thiophene-3-carbonyl)butanenitrile, various derivatives of thiophene (B33073) have been investigated as inhibitors of several enzyme classes. These studies provide a framework for potential target identification and mechanistic investigation.

Target Identification and Molecular Binding Affinity Assessments

Thiophene derivatives have shown inhibitory activity against a range of enzymes. For instance, certain fused thiophene compounds have been identified as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. Specifically, derivatives have been evaluated against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and AKT kinases. bldpharm.com In these studies, the inhibitory concentration (IC₅₀) is a key parameter used to quantify the binding affinity. For example, a thienopyrrole derivative demonstrated an IC₅₀ of 0.126 µM against VEGFR-2 and 6.96 µM against AKT. bldpharm.com Another related pyrrolothienopyrimidine compound showed even greater potency with IC₅₀ values of 0.075 µM and 4.60 µM for VEGFR-2 and AKT, respectively. bldpharm.com

Furthermore, other thiophene-based molecules, specifically thieno[2,3-b]thiophene (B1266192) derivatives, have been assessed for their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and its mutants, such as EGFRT790M. nih.gov These studies are critical in the development of treatments for cancers that have developed resistance to first-generation EGFR inhibitors.

Another area of investigation for thiophene-containing compounds is the inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). nih.gov This enzyme is involved in the cellular response to hypoxia, and its inhibition can lead to the activation of Hypoxia-Inducible Factor (HIF), a key transcription factor in this pathway.

The table below summarizes the enzymatic targets and binding affinities for some exemplary thiophene derivatives.

Compound ClassTarget EnzymeIC₅₀ (µM)
Thienopyrrole DerivativeVEGFR-20.126
Thienopyrrole DerivativeAKT6.96
Pyrrolothienopyrimidine DerivativeVEGFR-20.075
Pyrrolothienopyrimidine DerivativeAKT4.60
Thieno[2,3-b]thiophene DerivativeEGFRWTVaries
Thieno[2,3-b]thiophene DerivativeEGFRT790MVaries

Mechanistic Investigations of Enzyme-Ligand Interactions

Mechanistic studies, often supported by molecular docking simulations, help to elucidate how these thiophene-based inhibitors interact with their target enzymes. For VEGFR-2 and AKT inhibitors, docking studies have revealed that these compounds can fit into the respective active sites, mimicking the binding patterns of known reference ligands. bldpharm.com These interactions are crucial for their inhibitory activity.

In the case of EGFR inhibitors, the binding interactions of thieno[2,3-b]thiophene derivatives have been studied within the enzyme's binding pocket. It was observed that these compounds could bind to key amino acid residues, such as Met793, which is a critical gatekeeper residue in the ATP-binding pocket of EGFR. nih.gov The stability of these interactions is often enhanced by the formation of additional bonds with the surrounding amino acids. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Profiling

Specific receptor binding data for this compound is not available. However, the broader class of thiophene-containing molecules has been explored for their interactions with various receptors, particularly G protein-coupled receptors (GPCRs).

For example, a series of thieno[3,2-b]thiophene-2-carboxylic acid derivatives were identified as agonists for the G Protein-Coupled Receptor 35 (GPR35). nih.gov The activity of these compounds was assessed using dynamic mass redistribution (DMR) assays in a native cell line, HT-29. nih.gov One of the most potent agonists in this series, 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210), exhibited an EC₅₀ of 63.7 ± 4.1 nM. nih.gov The specificity of this interaction was confirmed through several assays, including DMR antagonist assays, GPR35 knockdown with interference RNA, receptor internalization assays, and Tango β-arrestin translocation assays. nih.gov

The table below presents data for a representative thieno[3,2-b]thiophene (B52689) derivative acting on GPR35.

CompoundReceptorAssay TypePotency (EC₅₀)
6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic acid (YE210)GPR35DMR63.7 ± 4.1 nM

Cell-Based Assays for Modulation of Cellular Pathways (Mechanism-Oriented)

While cell-based assay results for this compound are absent from the literature, studies on related thiophene derivatives have provided insights into their effects on cellular pathways.

Investigation of Molecular Mechanisms in Cultured Cell Lines

The anticancer activity of fused thiophene derivatives has been evaluated in various cancer cell lines, such as liver (HepG2) and prostate (PC-3) cancer cells. bldpharm.com The antiproliferative effects were determined using the MTT colorimetric assay, which measures cell viability. The most promising compounds exhibited IC₅₀ values in the low micromolar range against these cell lines. bldpharm.com Further mechanistic studies in HepG2 cells revealed that these compounds could induce cell cycle arrest in the S phase, leading to apoptosis, which was confirmed by an increase in caspase-3 activity. bldpharm.com

In a different context, furan- and thiophene-2-carbonyl amino acid derivatives were assessed for their ability to activate the HIF pathway in SK-N-BE(2)c cells by measuring HIF response element (HRE) promoter activity. nih.gov This activation is believed to occur through the inhibition of FIH-1. nih.gov

The table below summarizes the findings from cell-based assays for some thiophene derivatives.

Compound ClassCell LineAssayObserved Effect
Fused Thiophene DerivativeHepG2, PC-3MTT AssayAntiproliferative activity
Fused Thiophene DerivativeHepG2Cell Cycle AnalysisS phase arrest
Fused Thiophene DerivativeHepG2Caspase-3 AssayInduction of apoptosis
Thiophene-2-carbonyl amino acid derivativeSK-N-BE(2)cHRE Promoter ActivityActivation of HIF pathway

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Direct SAR studies on this compound are not documented. However, SAR exploration of related thiophene derivatives has been a key aspect of their development as biologically active agents.

For the thieno[3,2-b]thiophene-2-carboxylic acid derivatives acting as GPR35 agonists, the carboxylic acid group was found to be a critical feature for activating the receptor. nih.gov This suggests that this functional group is likely involved in a key interaction with the receptor binding site.

In the context of carbonyl-containing compounds in general, SAR studies have shown that the reactivity of an α,β-unsaturated carbonyl moiety is influenced by several structural features. nih.gov For instance, acetylenic-substituted derivatives are typically more reactive than their olefinic counterparts, and terminal vinyl-substituted derivatives are more reactive than internal ones. nih.gov Methyl substitution on the vinyl carbons tends to diminish reactivity. nih.gov While this compound does not possess an α,β-unsaturated system in the same manner, these general principles highlight the importance of the substitution pattern around the carbonyl group in determining chemical reactivity and, by extension, biological activity.

Rational Design Principles for Optimized Molecular Probes

A fundamental approach in the rational design of thiophene-based compounds is the application of structure-activity relationship (SAR) studies. rsc.orgnih.gov These studies systematically modify different parts of the lead compound, in this case, this compound, to understand how these changes affect its biological activity. For instance, substitutions on the thiophene ring can significantly influence the compound's interaction with target proteins. nih.gov

Computational tools play a crucial role in modern drug and probe design. nih.gov Techniques such as molecular docking and density functional theory (DFT) are utilized to predict how derivatives of this compound might bind to a biological target. nih.gov This in silico approach allows for the prioritization of synthetic efforts towards compounds with the highest predicted affinity and selectivity, thereby streamlining the discovery process. nih.govnih.gov

Another key principle is the concept of bioisosterism, where a functional group is replaced by another with similar physical and chemical properties. nih.govacs.org The thiophene ring itself is often considered a bioisostere of a phenyl ring, a substitution that can lead to improved metabolic stability and altered pharmacokinetic properties. nih.govnih.gov This principle can be extended to other parts of the this compound molecule to fine-tune its characteristics as a molecular probe.

The planarity of the thiophene ring may also contribute to the binding of these molecular probes to their intended receptors. nih.gov Modifications that alter the planarity or introduce specific steric or electronic features can be rationally designed to enhance these interactions. The electron-rich nature of the thiophene ring further augments its ability to engage with a variety of biological targets. nih.gov

The following table outlines the key rational design principles and their intended outcomes in the optimization of molecular probes based on this compound.

Design PrincipleStrategyIntended Outcome
Structure-Activity Relationship (SAR) Studies Systematic modification of the thiophene ring, butanenitrile chain, and carbonyl group.Identification of key structural features for biological activity and selectivity.
Computational Modeling (In Silico Design) Molecular docking, DFT calculations, and quantitative structure-activity relationship (QSAR) modeling.Prediction of binding affinity, mode of interaction, and pharmacokinetic properties to guide synthesis.
Bioisosteric Replacement Substitution of the thiophene ring with other heterocycles or the nitrile group with other electron-withdrawing groups.Improvement of metabolic stability, solubility, and target engagement.
Scaffold Hopping and Fragmentation Replacing the core thiophene structure with other privileged scaffolds or breaking the molecule into smaller fragments for binding analysis.Discovery of novel chemical series with improved properties.

The application of these rational design principles allows for the systematic and efficient optimization of this compound and its derivatives into highly specific and potent molecular probes for in vitro pharmacological and biological investigations.

Applications and Potential Roles of 2 Thiophene 3 Carbonyl Butanenitrile in Non Biological Fields

Utilization in Materials Science and Engineering

The electron-rich nature of the thiophene (B33073) ring, coupled with the electronic properties of the carbonyl and nitrile groups, positions 2-(thiophene-3-carbonyl)butanenitrile as a promising building block in materials science. Thiophene-based molecules are fundamental to the development of advanced organic materials due to their excellent electronic and photophysical properties.

Thiophene derivatives are cornerstones in the synthesis of conducting and semiconducting polymers. These materials are integral to the field of organic electronics, finding use in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of this compound into a polymer backbone could modulate the electronic properties of the resulting material. The electron-withdrawing nature of the carbonyl and nitrile groups can influence the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in designing efficient electronic devices.

The development of multifunctional nanomaterials often relies on the controlled assembly of responsive block copolymers, which necessitates a high degree of control over the molecular structure of the building blocks. The distinct functionalities within this compound offer reactive sites for polymerization and further chemical modification, allowing for the creation of tailored polymeric architectures.

| Morphology | The specific side chains and functional groups can direct the self-assembly and crystalline packing of the polymer chains, impacting device performance. |

Materials derived from thiophene-based compounds often exhibit interesting photophysical properties, including absorption and emission of light in the visible and near-infrared regions of the electromagnetic spectrum. These characteristics are vital for applications in organic light-emitting diodes (OLEDs), photodetectors, and sensors. The electronic structure of this compound suggests that its derivatives could possess tunable optical and electronic properties.

Theoretical calculations on polythiophene molecules and their derivatives have shown that increasing the degree of polymerization and introducing various substituents can systematically alter the HOMO-LUMO gap, which in turn affects the absorption and emission wavelengths. For instance, density functional theory (DFT) calculations on polythiophene polymers indicate that the band gap approaches a lower limit as the chain length increases, and the introduction of electron-withdrawing or electron-donating groups can further tune these properties.

Table 2: Predicted Photophysical Properties of Polymers Incorporating this compound

Parameter Predicted Characteristic Potential Application
Absorption Spectrum Tunable absorption in the UV-Visible range, potentially extending to the near-infrared with increased conjugation. Organic photovoltaics, photodetectors
Emission Spectrum Fluorescence in the visible spectrum, with the emission wavelength dependent on the polymer structure and morphology. Organic light-emitting diodes (OLEDs)
Quantum Yield Moderate to high fluorescence quantum yield in the solid state, which is desirable for emissive applications. OLEDs, fluorescent sensors

| Charge Carrier Dynamics | Efficient charge generation and separation upon photoexcitation, a key requirement for photovoltaic devices. | Organic solar cells |

Role in Supramolecular Chemistry and Self-Assembly

The presence of hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen) and the aromatic thiophene ring makes this compound an interesting candidate for studies in supramolecular chemistry. The directed self-assembly of molecules through non-covalent interactions is a powerful strategy for creating complex and functional nanostructures.

The carbonyl and nitrile functionalities of this compound can act as coordination sites for metal ions. The formation of metal-organic complexes can lead to the creation of materials with unique magnetic, optical, or catalytic properties. The design of such complexes allows for the precise arrangement of organic ligands around a metal center, which can be exploited in the development of sensors, catalysts, and molecular machines.

The study of crystal structures of thiophene derivatives often reveals a rich variety of non-covalent interactions, including hydrogen bonds, π-π stacking, and C–H···π interactions. These interactions play a crucial role in determining the packing of molecules in the solid state, which in turn influences the material's bulk properties.

A phenomenon known as "ring flip disorder" is common in the crystal structures of thiophene-3-carbonyl derivatives, where the thiophene ring can adopt two different orientations within the crystal lattice. This is a result of the similar steric profiles of the C-H and S moieties of the thiophene ring. Understanding and controlling these non-covalent interactions are central to the field of crystal engineering, which aims to design and synthesize crystalline materials with desired structures and properties. The ability of the nitrile and carbonyl groups to participate in hydrogen bonding adds another layer of control over the supramolecular assembly.

Table 3: Potential Non-Covalent Interactions Involving this compound

Interaction Type Participating Groups Potential Impact on Supramolecular Structure
Hydrogen Bonding Carbonyl oxygen, nitrile nitrogen as acceptors with suitable hydrogen bond donors. Formation of defined 1D, 2D, or 3D networks.
π-π Stacking Thiophene rings of adjacent molecules. Promotes charge transport in the solid state.
C–H···π Interactions C-H bonds and the aromatic thiophene ring. Contributes to the stability and packing of the crystal lattice.

| Dipole-Dipole Interactions | Polar carbonyl and nitrile groups. | Influences molecular alignment and bulk polarization. |

Application as a Chemical Probe or Reagent in Synthetic Organic Chemistry

In synthetic organic chemistry, molecules with multiple functional groups serve as versatile building blocks for the synthesis of more complex structures. This compound contains a ketone, a nitrile, and a thiophene ring, each of which can be selectively targeted for chemical transformations.

The ketone functionality can undergo a variety of reactions, such as reduction, aldol (B89426) condensation, and Wittig reactions. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The thiophene ring itself can be functionalized through electrophilic substitution reactions, although the presence of the deactivating carbonyl group would direct substitution to the 5-position. The reactivity of the 2-position of the thiophene ring is also well-established, often proceeding through lithiation followed by reaction with an electrophile.

The presence of these multiple reactive sites makes this compound a potentially valuable intermediate for the synthesis of a wide range of heterocyclic compounds and functional molecules. For example, 2-aminothiophenes, which are structurally related, are known starting materials for the synthesis of various thiophene-containing heterocycles.

Table 4: List of Compounds Mentioned

Compound Name
This compound
Thiophene
Polythiophene

Sensing and Detection Technologies (e.g., Chemosensors)

Following a comprehensive search of scientific literature and databases, no specific research findings, articles, or detailed studies were identified regarding the application of this compound in the field of sensing and detection technologies. Consequently, there is no available data on its potential role or use as a chemosensor for the detection of specific analytes. The detailed research findings and data tables requested for this section cannot be provided due to the absence of published work on this particular application for this specific compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.